N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound that belongs to the benzothiadiazine class This compound is characterized by its unique structure, which includes a cyclohexenyl group, a methyl group, and a propyl group attached to a benzothiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves multiple steps. One common method starts with the preparation of the cyclohexenyl ethylamine intermediate. This intermediate is then reacted with appropriate reagents to form the final benzothiadiazine compound. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzothiadiazine derivatives .
Scientific Research Applications
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression[7][7].
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: This compound shares the cyclohexenyl group but lacks the benzothiadiazine ring.
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexenyl group but a different core structure.
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-phenylbutanamide: This compound has a similar ethylamine linkage but a different aromatic ring.
Uniqueness
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is unique due to its combination of a cyclohexenyl group, a methyl group, and a propyl group attached to a benzothiadiazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H27N3O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H27N3O3S/c1-3-13-23-15(2)22-27(25,26)19-14-17(9-10-18(19)23)20(24)21-12-11-16-7-5-4-6-8-16/h7,9-10,14H,3-6,8,11-13H2,1-2H3,(H,21,24) |
InChI Key |
QBQBXINOTOVKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCCC3=CCCCC3)C |
Origin of Product |
United States |
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